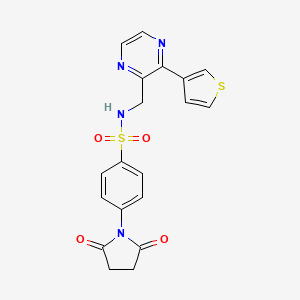

4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrrolidine-2,5-dione (succinimide) ring linked to a benzenesulfonamide core. The structure is further modified by a pyrazine-thiophene hybrid substituent at the N-position. This compound’s design integrates multiple heterocyclic motifs, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding. The thiophene and pyrazine moieties may enhance interactions with aromatic amino acid residues in biological targets, while the succinimide group could influence solubility and metabolic stability.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S2/c24-17-5-6-18(25)23(17)14-1-3-15(4-2-14)29(26,27)22-11-16-19(21-9-8-20-16)13-7-10-28-12-13/h1-4,7-10,12,22H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOBALNQWXQOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. The structure features a dioxopyrrolidine ring, a thiophene moiety, and a benzenesulfonamide group, which contribute to its biological properties.

The biological activity of 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets. These interactions can lead to the modulation of enzyme activity and receptor signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes.

- Receptor Modulation : It can bind to receptors, altering their function and resulting in downstream biological effects.

Biological Activity Studies

Recent studies have evaluated the compound's effectiveness in various biological assays. Below are some key findings:

Case Studies

Case Study 1: Cardiovascular Effects

In an isolated rat heart study, various sulfonamide derivatives were tested for their effects on perfusion pressure. The results indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure over time, suggesting a potential application in managing cardiovascular conditions .

Case Study 2: Antioxidant Activity

A study by Umesha et al. examined the antioxidant capacity of compounds similar to the target molecule. The findings highlighted that these compounds could mitigate oxidative stress in cellular models, supporting their use in treating diseases associated with oxidative damage .

Therapeutic Potential

The diverse biological activities suggest that 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide may have therapeutic applications in:

- Cardiovascular Diseases : Due to its effects on perfusion pressure.

- Cancer Therapy : As a potential anti-cancer agent through its enzyme inhibition properties.

- Neuroprotection : Given its interaction with ionotropic receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Sulfonamide-based compounds are widely explored due to their versatility in drug design. Below is a comparative analysis with structurally related molecules from the provided evidence:

Functional Group Impact

- Heterocyclic Diversity : The target compound’s pyrazine-thiophene group contrasts with the pyrazolopyrimidine-fluorochromen system in Example 53 . The latter’s fluorinated aromatic systems likely improve target selectivity, while the thiophene-pyrazine combination may prioritize solubility and π-π stacking interactions.

- Sulfonamide Linkers : Compared to 4-tert-butylbenzenesulfonamide (), the tert-butyl group increases hydrophobicity, whereas the succinimide in the target compound introduces hydrogen-bonding capacity .

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling (e.g., Suzuki-Miyaura for pyrazine-thiophene), similar to Example 53’s palladium-catalyzed cross-coupling . Simpler analogs like 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide may use direct sulfonylation .

Physicochemical Properties

- Molecular Weight : Example 53 (589.1 g/mol) is heavier due to its chromen-pyrazolopyrimidine core, whereas the target compound is expected to be lighter (~450–500 g/mol), aligning with Lipinski’s rules for drug-likeness.

- Melting Points : The target compound’s melting point is unreported, but analogs like Example 53 (175–178°C) suggest moderate crystallinity, influenced by fluorination and rigid heterocycles .

Q & A

Q. What are the key synthetic strategies for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves: (i) Sulfonamide Coupling : Reacting a benzenesulfonyl chloride derivative with an amine-containing pyrazine-thiophene intermediate under basic conditions (e.g., triethylamine in dichloromethane) . (ii) Pyrrolidine Dione Incorporation : Introducing the 2,5-dioxopyrrolidine moiety via nucleophilic substitution or amidation, often requiring anhydrous solvents like dimethylformamide (DMF) and temperatures between 0–80°C . (iii) Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Table 1 : Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield Range | Key Evidence |

|---|---|---|---|

| Sulfonamide coupling | Et₃N, DCM, 25°C, 12 h | 60–75% | |

| Pyrrolidine dione addition | DMF, 60°C, 24 h | 50–65% | |

| Purification | Silica gel (EtOAc/Hex 3:7) | >95% purity |

Q. Which solvents and reaction conditions are critical for minimizing side products during synthesis?

- Methodological Answer :

- Solvents : Polar aprotic solvents (DMF, pyridine) enhance nucleophilicity in amidation steps, while dichloromethane (DCM) is ideal for sulfonamide coupling due to its inertness .

- Temperature Control : Low temperatures (0–5°C) during sensitive steps (e.g., sulfonylation) reduce hydrolysis; elevated temperatures (60–80°C) accelerate cyclization .

- Catalysts : Use of 4-dimethylaminopyridine (DMAP) in stoichiometric amounts improves coupling efficiency .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., sulfonamide NH at δ 10–11 ppm, thiophene protons at δ 7–8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O of pyrrolidine dione) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while mitigating side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design (temperature, solvent polarity, reaction time) can identify optimal conditions .

- In Situ Monitoring : Techniques like TLC or inline IR spectroscopy detect intermediate formation and adjust conditions dynamically .

- Side Reaction Mitigation : Add molecular sieves to absorb water in amidation steps or use scavengers (e.g., polymer-bound thiourea) to trap unreacted electrophiles .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- 2D NMR Techniques : COSY and HSQC can differentiate overlapping signals (e.g., distinguishing pyrazine vs. thiophene protons) .

- Isotopic Labeling : Introduce deuterated analogs to confirm assignments of exchangeable protons (e.g., NH groups) .

- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .

Q. What computational methods predict the compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., kinases, GPCRs). The sulfonamide group often targets carbonic anhydrases, while the thiophene-pyrazine moiety may bind ATP pockets .

- Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors from the dione group) using Schrödinger’s Phase .

- MD Simulations : Assess binding stability (50 ns simulations in GROMACS) to prioritize targets with low RMSD values .

Q. How to design enzyme inhibition assays for this compound?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to measure IC₅₀ values. Include controls with known inhibitors (e.g., acetazolamide for carbonic anhydrase) .

- SPR Analysis : Immobilize target enzymes on sensor chips to quantify binding affinity (KD) in real-time .

- Crystallography : Co-crystallize the compound with purified enzymes (e.g., PDB-deposited carbonic anhydrase II) to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.